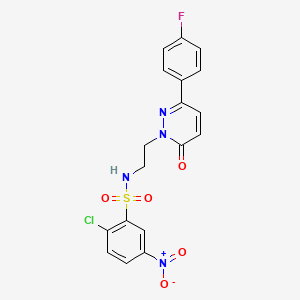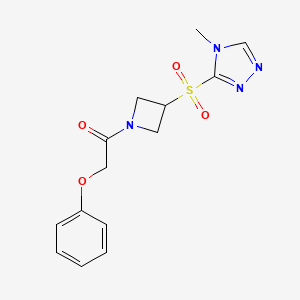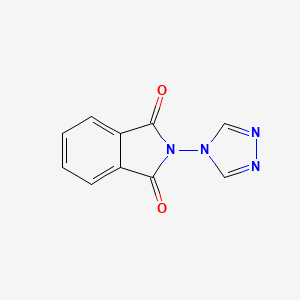
2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . These compounds are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques. For example, the IR absorption spectra of these compounds often show signals for C=O groups .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For example, they can react with sodium in dichloromethane, followed by reaction with 4-chlorobenzenesulphonyl chloride .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Antibacterial and Antifungal Properties: Research indicates that 2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione exhibits antibacterial and antifungal activities . These properties make it a potential candidate for novel drug development in infectious disease treatment.
Antioxidant Potential: The compound’s structure suggests antioxidant properties, which could be harnessed for combating oxidative stress-related diseases . Further studies are needed to explore this aspect.
Anti-Malarial and Anti-Leishmanial Activity: 1,2,4-triazoles, including our compound, have been investigated for their anti-malarial and anti-leishmanial effects . These applications are crucial in regions where these parasitic diseases are endemic.
Materials Science and Organic Electronics
- Organic Semiconductors : The isoindole-triazole hybrid structure makes this compound interesting for organic electronics. Researchers have explored its potential as an organic semiconductor material . Its electronic properties could contribute to flexible displays, sensors, and photovoltaic devices.
Coordination Chemistry and Metal Complexes
- Ligand for Metal Complexes : The compound’s nitrogen-rich triazole moiety allows it to act as a tridentate ligand in metal complexes. For instance, it forms complexes with transition metals, which can be useful in catalysis and materials science .
Wirkmechanismus
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione are alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially regulate blood sugar levels, making it a potential candidate for antidiabetic therapy .
Mode of Action
The compound interacts with its targets (alpha-amylase and alpha-glucosidase) by binding to their active sites, thereby inhibiting their activity . The molecular docking calculations of the compound revealed a binding energy of -8.6 kcal/mol for alpha-amylase and -7.4 kcal/mol for alpha-glucosidase . These values exceed that of the standard drug Acarbose, indicating a strong interaction between the compound and its targets .
Biochemical Pathways
By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual absorption of glucose into the bloodstream . The downstream effect is a potential reduction in postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in diabetic patients .
Result of Action
The inhibition of alpha-amylase and alpha-glucosidase by the compound leads to a potential decrease in postprandial hyperglycemia . This could help regulate blood sugar levels in diabetic patients. Moreover, the compound has shown moderate to good results in in vitro alpha-amylase and alpha-glucosidase inhibitory assays .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,2,4-triazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)13-5-11-12-6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAPAHSRLCOBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


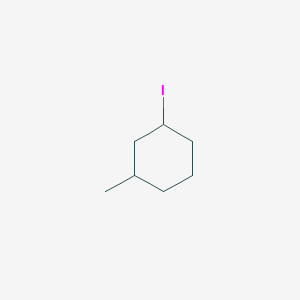
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)
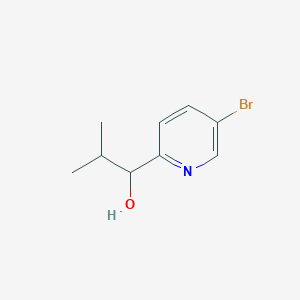

![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)

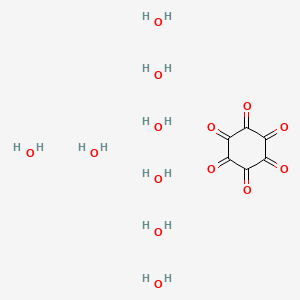
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)


